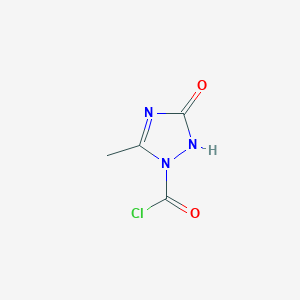

5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is a heterocyclic compound featuring a triazole core substituted with a methyl group at position 5, a ketone oxygen at position 3, and a reactive carbonyl chloride group at position 1. This structure combines the stability of the triazole ring with the electrophilic reactivity of the carbonyl chloride moiety, making it a versatile intermediate in synthetic organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and polymers. The compound’s reactivity is influenced by the electron-withdrawing effects of the carbonyl chloride and the steric hindrance from the methyl group, which may modulate its acylation or nucleophilic substitution behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding oxides or reduced to form alcohols.

Hydrolysis: It can undergo hydrolysis in the presence of water to form 5-methyl-1H-1,2,4-triazole-3-carboxylic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Hydrolysis Conditions: Acidic or basic aqueous solutions

Major Products Formed

Amides and Esters: Formed from substitution reactions with amines and alcohols

Oxides and Alcohols: Formed from oxidation and reduction reactions

Carboxylic Acids: Formed from hydrolysis reactions

Scientific Research Applications

Medicinal Chemistry

Biological Activity : The compound has been studied for its potential biological activities. Its triazole moiety is known for exhibiting various pharmacological effects, including antifungal and antibacterial properties. Research indicates that derivatives of this compound can interact with biological targets, leading to potential therapeutic applications.

Mechanism of Action : Interaction studies have revealed that 5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride can bind to specific enzymes or receptors in biological systems. This binding can alter the activity of these targets, suggesting a mechanism through which the compound exerts its effects.

Case Study : A study demonstrated the compound's effectiveness in inhibiting certain bacterial strains, showcasing its potential as an antimicrobial agent. The structural modifications of the triazole ring significantly influenced the activity levels against various pathogens.

Agricultural Applications

Pesticide Development : The compound's chemical structure allows it to be explored as a precursor for developing new pesticides. Its ability to undergo nucleophilic attacks makes it suitable for synthesizing derivatives that may enhance crop protection against pests and diseases.

Herbicide Potential : The reactivity of the carbonyl chloride functional group enables the formation of herbicidal compounds. Research is ongoing to evaluate its efficacy in controlling weed species without harming crops.

Materials Science

Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with unique properties. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and mechanical strength.

Nanotechnology Applications : In nanomaterials research, this compound is being investigated for its role in fabricating nanoparticles that exhibit specific catalytic or electronic properties.

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Chloro-4-methyl-5-oxo-4,5-dihydro-triazole | Triazole derivative | Contains a chloro substituent |

| 5-Methylthio-triazole | Triazole derivative | Cont |

Mechanism of Action

The mechanism of action of 5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The triazole ring can participate in various chemical reactions, leading to the formation of different products. The compound can also interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 5-methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is compared to structurally analogous compounds, focusing on reactivity, stability, and functional group interactions.

Comparison with Benzodiazepine Derivatives

Benzodiazepines like 2-(2,3-dimethoxyphenyl)-4-(2-hydroxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine () share a diazepine core but differ in substitution patterns. Key distinctions include:

- Reactivity : The triazole-based compound exhibits higher electrophilicity at the carbonyl chloride group compared to benzodiazepines, which primarily undergo acylation at amine sites under mild conditions .

Comparison with Pyrazole and Other Triazole Derivatives

Compounds like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () highlight differences in electronic and steric profiles:

- Electron-Withdrawing Groups : The trifluoromethyl group in pyrazole derivatives enhances electrophilicity but reduces solubility, whereas the triazole’s carbonyl chloride offers similar reactivity with better aqueous stability .

- Biological Activity : Triazole derivatives (e.g., 2,3-dihydro-1H-1,5-benzodiazepin-2-ones in ) are often optimized for receptor binding (e.g., mGluR2 antagonism), while the carbonyl chloride in the target compound is primarily a synthetic handle rather than a pharmacophore .

Data Tables: Comparative Analysis

| Property | 5-Methyl-3-oxo-triazole-carbonyl chloride | 1-Acetyl-benzodiazepine (1a) | 5-(3-Chlorophenylsulfanyl)-pyrazole |

|---|---|---|---|

| Electrophilic Reactivity | High (carbonyl chloride) | Moderate (amide) | High (trifluoromethyl) |

| Hydrolytic Stability | Low | High | Moderate |

| Steric Hindrance | Moderate (methyl at C5) | High (dimethoxyphenyl) | Low |

| Biological Relevance | Synthetic intermediate | Pharmacophore | Mixed (synthetic/biological) |

Data inferred from synthesis and characterization in referenced studies .

Biological Activity

5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole-1-carbonyl chloride (CAS No. 54945-02-7) is a triazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and case reports.

The chemical structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₄H₄ClN₃O₂ |

| Molar Mass | 161.55 g/mol |

| Density | 1.76 g/cm³ (predicted) |

| pKa | 6.83 (predicted) |

These properties suggest that the compound may exhibit significant reactivity due to the presence of the carbonyl chloride functional group.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, a study highlighted the effectiveness of various triazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of ergosterol synthesis in fungal cell membranes, which is crucial for maintaining cellular integrity .

Anticancer Activity

A significant body of research has focused on the anticancer potential of triazole derivatives. In vitro studies have shown that certain triazoles can induce apoptosis in cancer cells. For example, compounds similar to 5-Methyl-3-oxo-2,3-dihydro-1H-1,2,4-triazole have been observed to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The reported IC50 values for these activities range from 6.2 μM to 43.4 μM depending on the specific derivative and cell line used .

Anti-inflammatory Activity

Triazole derivatives have also been investigated for their anti-inflammatory properties. A study demonstrated that certain triazoles could inhibit COX enzymes involved in inflammatory pathways. This inhibition leads to a reduction in prostaglandin synthesis, thereby alleviating inflammation-related symptoms . The specific anti-inflammatory activity of this compound remains to be thoroughly explored but is expected based on its structural analogs.

Case Studies

Several case studies illustrate the biological potential of triazole derivatives:

- Case Study on Anticancer Activity : A series of synthesized triazole derivatives were tested against human breast cancer cell lines. Among them, one derivative showed a significant reduction in cell viability with an IC50 value of 27.3 μM against T47D cells .

- Antimicrobial Efficacy : In a comparative study evaluating various triazoles against microbial pathogens, one compound demonstrated potent activity with minimum inhibitory concentrations (MICs) below 10 μg/mL against Candida albicans and Aspergillus niger .

Properties

CAS No. |

54945-02-7 |

|---|---|

Molecular Formula |

C4H4ClN3O2 |

Molecular Weight |

161.55 g/mol |

IUPAC Name |

3-methyl-5-oxo-1H-1,2,4-triazole-2-carbonyl chloride |

InChI |

InChI=1S/C4H4ClN3O2/c1-2-6-4(10)7-8(2)3(5)9/h1H3,(H,7,10) |

InChI Key |

XUNAPAYDSRWUGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=O)NN1C(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.